

An In-depth Technical Guide to the Functional Groups of 3-Methoxypropanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypropanal

Cat. No.: B1583901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropanal, also known as 3-methoxypropionaldehyde, is a bifunctional organic molecule with the chemical formula C₄H₈O₂.^[1]^[2] Its structure incorporates two key functional groups: an aldehyde and an ether (specifically, a methoxy group). This unique combination of functional groups imparts specific chemical properties and reactivity to the molecule, making it a valuable intermediate in various organic syntheses. This technical guide provides a comprehensive overview of the functional groups in **3-Methoxypropanal**, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Core Functional Groups

The reactivity and characteristics of **3-Methoxypropanal** are primarily dictated by its two functional groups:

- Aldehyde Group (-CHO): This group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and a carbon atom. The aldehyde group is highly reactive and participates in a wide range of chemical reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions.

- Ether Group (C-O-C): Specifically, **3-Methoxypropanal** contains a methoxy group (-OCH₃). The ether linkage is generally less reactive than the aldehyde group. It is stable to many oxidizing and reducing agents, as well as to most acids and bases, under moderate conditions. This stability allows the ether group to be carried through synthetic sequences that target the modification of the aldehyde functionality.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **3-Methoxypropanal** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **3-Methoxypropanal**

Property	Value	Reference
Molecular Formula	C ₄ H ₈ O ₂	[1] [2]
Molecular Weight	88.11 g/mol	[1]
CAS Number	2806-84-0	[1]
Boiling Point	111.3 °C at 760 mmHg	[3]
Density	0.896 g/cm ³	[3]
Refractive Index	1.375	[3]
Flash Point	18.2 °C	[3]

Table 2: Spectroscopic Data for **3-Methoxypropanal**

Spectroscopic Technique	Key Features	Reference
¹³ C NMR	Data available	[4] [5]
FTIR	Data available	[4]
Raman	Data available	[4]
Mass Spectrometry (GC-MS)	Data available	[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3-Methoxypropanal** are provided below. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Protocol 1: Synthesis of 3-Methoxypropanal via Oxidation of 3-Methoxy-1-propanol

This protocol describes a mild and selective method for the oxidation of a primary alcohol to an aldehyde using a (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) catalyzed oxidation.

Materials:

- 3-Methoxy-1-propanol
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
- Sodium hypochlorite (NaOCl) solution (commercial bleach)
- Sodium bromide (NaBr)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-1-propanol (1.0 eq) in dichloromethane (DCM).
- Add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq).

- Cool the mixture to 0 °C in an ice bath.
- While stirring vigorously, add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise, maintaining the temperature at 0 °C. The rate of addition should be controlled to keep the reaction temperature below 5 °C.[6]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.[6]
- Separate the organic layer, and wash it with saturated aqueous sodium chloride (brine) solution.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield **3-Methoxypropanal**.

Protocol 2: Characterization of **3-Methoxypropanal** by ^1H and ^{13}C NMR Spectroscopy

This protocol outlines the general procedure for acquiring NMR spectra to confirm the structure of the synthesized **3-Methoxypropanal**.

Objective: To determine the carbon-hydrogen framework of the molecule.[7]

Methodology:

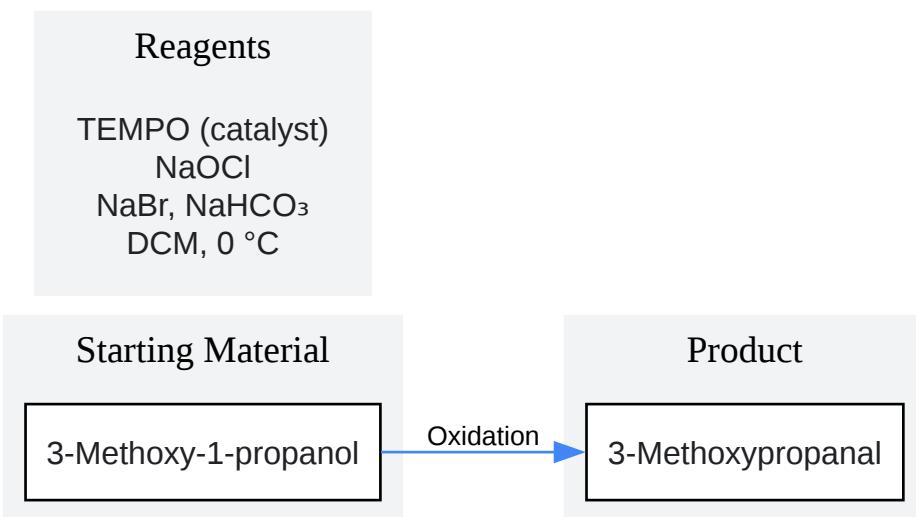
- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methoxypropanal** in a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.[7]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7]
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Integrate the signals to determine the relative number of protons for each resonance.[\[7\]](#)

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[\[7\]](#)

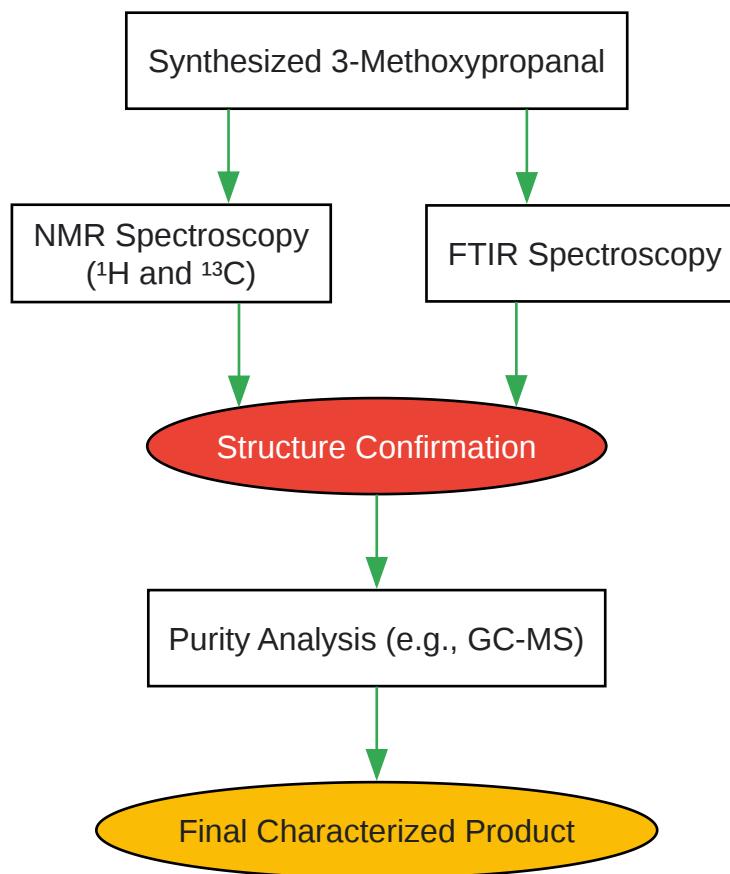
Protocol 3: Characterization of 3-Methoxypropanal by FTIR Spectroscopy

This protocol provides a general method for obtaining an infrared spectrum to identify the functional groups present in **3-Methoxypropanal**.


Objective: To identify the characteristic vibrational frequencies of the aldehyde and ether functional groups.

Methodology:

- Sample Preparation: As **3-Methoxypropanal** is a liquid, a thin film can be prepared by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[\[7\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[7\]](#)
- Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Place the sample "sandwich" in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).[\[7\]](#)


Mandatory Visualizations

The following diagrams illustrate the synthetic pathway of **3-Methoxypropanal** and a general workflow for its characterization.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Methoxypropanal**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **3-Methoxypropanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanal, 3-methoxy- [webbook.nist.gov]
- 3. 3-methoxypropanal | 2806-84-0-Molbase [molbase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Functional Groups of 3-Methoxypropanal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583901#understanding-the-functional-groups-in-3-methoxypropanal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com